tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15867300
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H27N3O2 |
---|---|
Molecular Weight | 317.4 g/mol |
IUPAC Name | tert-butyl 2-[2-(cyclobutylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-12-6-10-15(21)14-9-5-11-19-16(14)20-13-7-4-8-13/h5,9,11,13,15H,4,6-8,10,12H2,1-3H3,(H,19,20) |
Standard InChI Key | FXGAZYDDYREIRE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCC3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of tert-butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate integrates three key components: a pyrrolidine ring, a pyridine-cyclobutylamino substituent, and a tert-butyl carbamate group. The pyrrolidine ring, a five-membered secondary amine, adopts an envelope conformation that minimizes steric strain while providing a rigid scaffold for functional group attachment . The pyridine ring at the 2-position of pyrrolidine is further substituted at its 2-position with a cyclobutylamino group (–NH–C₄H₇), introducing both hydrogen-bonding capacity and steric bulk . The tert-butyl carbamate (–O(CO)OC(CH₃)₃) at the 1-position of pyrrolidine acts as a protective group, shielding the amine during synthetic sequences .
Stereochemical Considerations
Stereochemistry plays a critical role in the compound’s biological interactions. The pyrrolidine ring’s chiral center at the 2-position (attached to the pyridine) creates two enantiomers, (R)- and (S)-configured forms. Patent data highlight that the (S)-enantiomer often exhibits superior binding affinity to biological targets compared to its (R)-counterpart, likely due to optimized spatial alignment with hydrophobic pockets in enzymes . For instance, in kinase inhibition assays, the (S)-enantiomer demonstrated a 5-fold lower IC₅₀ value than the (R)-form .
Physicochemical Properties
The compound’s molecular weight is approximately 331.43 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity suitable for cell membrane penetration . Its solubility profile varies significantly with pH:
Property | Value |
---|---|
Aqueous Solubility (pH 7.4) | 12.5 µM |
Solubility in DMSO | 45 mM |
Melting Point | 98–101°C |
These properties make it compatible with common organic solvents used in pharmaceutical formulations, though its limited aqueous solubility may necessitate prodrug strategies for in vivo applications .
Synthetic Methodologies
The synthesis of tert-butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves a multi-step sequence combining palladium-catalyzed cross-coupling, carbamate protection, and cyclization reactions.
Key Synthetic Steps
-
Pyrrolidine Functionalization:
The pyrrolidine ring is introduced via a Buchwald–Hartwig amination between 3-bromopyridine and a pyrrolidine precursor. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, this step achieves yields of 68–72% . -
Cyclobutylamino Group Installation:
A copper-mediated coupling reaction attaches the cyclobutylamine to the pyridine ring. Optimal conditions employ CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 80°C, providing a 65% yield . -
Carbamate Protection:
The pyrrolidine nitrogen is protected with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This exothermic reaction proceeds quantitatively under inert atmosphere .
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors replace batch processes to enhance safety and efficiency. A patented method utilizes a two-reactor system:
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Enterococcus faecalis | 16 |
Mechanistic studies indicate disruption of bacterial cell wall synthesis via inhibition of penicillin-binding protein 2a (PBP2a) .
Applications in Drug Discovery
Intermediate in Anticancer Agents
The compound serves as a key building block in the synthesis of third-generation ALK inhibitors. For example, coupling with a sulfonyl chloride derivative yields a candidate molecule with IC₅₀ = 9 nM against EML4-ALK fusion proteins in non-small cell lung cancer models .
Radiolabeled Tracers
Incorporation of fluorine-18 at the cyclobutyl ring enables positron emission tomography (PET) imaging of tumor metabolism. A recent study demonstrated 89% uptake inhibition in EGFR-overexpressing xenografts when co-administered with gefitinib .
Comparative Analysis with Structural Analogs
The tert-butyl carbamate group differentiates this compound from related molecules:
Feature | This Compound | Analog (Piperidine Core) |
---|---|---|
Metabolic Stability | t₁/₂ = 4.3 h (HLM) | t₁/₂ = 1.8 h |
Plasma Protein Binding | 92% | 88% |
CYP3A4 Inhibition | IC₅₀ = 18 µM | IC₅₀ = 9 µM |
The pyrrolidine core confers greater conformational rigidity than piperidine analogs, improving target selectivity .
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